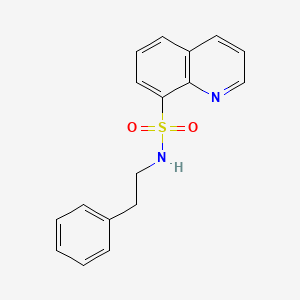

N-(2-phenylethyl)-8-quinolinesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-22(21,19-13-11-14-6-2-1-3-7-14)16-10-4-8-15-9-5-12-18-17(15)16/h1-10,12,19H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICUYIIUAGOVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Phenylethyl 8 Quinolinesulfonamide

Pioneering Synthetic Routes to N-(2-phenylethyl)-8-quinolinesulfonamide

The foundational synthesis of this compound involves the formation of a stable sulfonamide linkage between an activated quinoline-8-sulfonic acid derivative and 2-phenylethylamine. This approach, while conceptually straightforward, requires careful optimization to ensure high yields and purity.

The most common method for constructing the sulfonamide bond is the reaction of 8-quinolinesulfonyl chloride with 2-phenylethylamine. The optimization of this reaction is crucial for an efficient synthesis. Key parameters that are typically varied include the choice of base, solvent, and reaction temperature. The base is required to neutralize the hydrochloric acid byproduct, while the solvent influences the solubility of reactants and the reaction rate.

Various conditions have been explored to maximize the efficiency of sulfonamide bond formation. organic-chemistry.orgresearchgate.net Traditional methods often employ pyridine (B92270) as both a base and a solvent. However, modern approaches utilize non-nucleophilic bases like triethylamine or diisopropylethylamine in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. organic-chemistry.org The use of milder conditions, facilitated by activating agents like cyanuric chloride, can also lead to good or excellent yields at room temperature. organic-chemistry.org

| Base | Solvent | Temperature | Typical Yield | Notes |

|---|---|---|---|---|

| Pyridine | Pyridine | 0 °C to RT | Moderate to Good | Acts as both base and solvent; can be difficult to remove. |

| Triethylamine (TEA) | DCM or THF | 0 °C to RT | Good to Excellent | Commonly used, non-nucleophilic base. |

| Diisopropylethylamine (DIPEA) | DCM or Acetonitrile | RT | Good to Excellent | Sterically hindered base, minimizes side reactions. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile/Water | RT to 50 °C | Good | Inorganic base, useful in biphasic systems (Schotten-Baumann conditions). |

The incorporation of the phenylethyl moiety is achieved by using 2-phenylethylamine as the nucleophile. The primary challenge in this step is to ensure the selective reaction of the amine with the sulfonyl chloride without competing side reactions. The 2-phenylethylamine is a readily available starting material, and its derivatives can also be used to introduce substituents on the phenyl ring.

The key synthetic step is the nucleophilic attack of the primary amine of 2-phenylethylamine on the electrophilic sulfur atom of 8-quinolinesulfonyl chloride. The reaction is typically carried out by adding the sulfonyl chloride solution dropwise to a solution of the amine and a base at a controlled temperature, usually 0 °C, to manage the exothermic nature of the reaction. The phenylethyl group itself is generally stable to the reaction conditions used for sulfonamide formation. For the synthesis of analogs with modifications on the phenylethyl part, substituted phenylethylamines are employed as starting materials.

Development of Novel Synthetic Protocols for this compound Analogs

To explore the structure-activity relationships, the synthesis of analogs is essential. Modern organic synthesis provides powerful tools for the derivatization of the this compound scaffold.

Transition-metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of analogs. uni-muenchen.demdpi.com These reactions can be applied to introduce substituents on both the quinoline (B57606) and the phenyl rings of the core structure. For instance, a halogenated (bromo or iodo) quinoline or phenyl ring can serve as a handle for Suzuki, Stille, or Sonogashira coupling reactions to introduce various alkyl, aryl, or alkynyl groups.

Nickel-catalyzed reactions, such as the Kumada cross-coupling, have also been employed for the formation of C-C bonds involving sulfonamide precursors. mdpi.com Furthermore, Buchwald-Hartwig amination could be used to introduce substituted amino groups onto an appropriately functionalized aromatic ring of the molecule. These methods offer a modular approach to analog synthesis, allowing for the late-stage functionalization of the core scaffold.

| Reaction | Catalyst/Ligand System | Substrate Requirement | Introduced Group |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Heteroaryl Halide or Triflate | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl/Heteroaryl Halide | Alkynyl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos/BINAP | Aryl/Heteroaryl Halide | Amino (R₂NH) |

| Kumada Coupling | NiCl₂(dppe) | Aryl/Heteroaryl Halide | Alkyl, Aryl (from Grignard reagent) |

The introduction of chirality can have a profound impact on the biological activity of a molecule. Stereoselective synthesis of this compound derivatives can be achieved by several methods. nih.govnih.gov If a chiral center is desired on the phenylethyl chain, for example at the alpha or beta position, an enantiomerically pure substituted phenylethylamine can be used as the starting material. These chiral amines can be sourced from the chiral pool or prepared through asymmetric synthesis.

Alternatively, a prochiral substrate could be subjected to an asymmetric reaction. For instance, the stereoselective reduction of a ketone precursor could establish a chiral alcohol, which is then converted to a chiral amine. Another approach involves the use of chiral auxiliaries attached to the sulfonamide nitrogen or another part of the molecule to direct a subsequent diastereoselective reaction. nih.gov While less common for this specific scaffold, catalytic asymmetric methods are a powerful tool for establishing stereocenters with high enantiomeric excess. researchgate.net

| Strategy | Description | Example |

|---|---|---|

| Chiral Starting Material | Use of an enantiomerically pure reactant. | Reaction of 8-quinolinesulfonyl chloride with (R)- or (S)-α-methylphenylethylamine. |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective transformation. | An Evans-type auxiliary used to control alkylation on a side chain. |

| Catalytic Asymmetric Synthesis | A chiral catalyst creates a stereocenter from a prochiral substrate. | Asymmetric hydrogenation of a C=C bond in a precursor molecule. |

| Resolution | Separation of a racemic mixture. | Formation of diastereomeric salts with a chiral acid followed by separation. |

Functional Group Interconversions and Modification of the Quinolinesulfonamide Core

Functional group interconversions (FGIs) are essential for fine-tuning the properties of the lead compound. The this compound core possesses two aromatic rings that are amenable to various modifications. mdpi.com

Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on either the quinoline or the phenyl ring, although regioselectivity can be an issue that requires careful control of reaction conditions. A nitro group, for instance, can be introduced and subsequently reduced to an amino group. This newly installed amine can then serve as a handle for further derivatization, such as acylation, alkylation, or conversion to other functional groups via diazotization.

Modifications can also be made to existing substituents. For example, an ether group on one of the rings could be cleaved to reveal a phenol, or an ester group could be hydrolyzed to a carboxylic acid, which can then be converted to an amide. The sulfonamide N-H bond itself is relatively stable, but N-alkylation is possible under specific conditions, providing another avenue for derivatization. These transformations allow for the systematic modification of the molecule's electronic and steric properties.

| Transformation | Reagents | Initial Group | Final Group |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -H (on aromatic ring) | -NO₂ |

| Nitro Reduction | SnCl₂, HCl or H₂, Pd/C | -NO₂ | -NH₂ |

| Amine Acylation | Acyl Chloride, Base | -NH₂ | -NHCOR |

| Demethylation | BBr₃ | -OCH₃ | -OH |

| Ester Hydrolysis | LiOH, H₂O/THF | -COOR | -COOH |

Design and Synthesis of this compound Prodrugs and Targeted Delivery Systems (Research focused, not clinical)

The development of prodrugs and targeted delivery systems for therapeutic agents represents a sophisticated approach to optimize their pharmacokinetic and pharmacodynamic profiles. While specific research on prodrugs and targeted delivery systems for this compound is not extensively documented in publicly available literature, the chemical architecture of the molecule offers several avenues for such derivatization. This section will explore potential, research-focused strategies for the design and synthesis of this compound prodrugs and targeted delivery systems, based on established principles of medicinal chemistry and drug delivery science.

The primary objectives for developing prodrugs of this compound would be to enhance its aqueous solubility, improve its membrane permeability, and control its release kinetics. The sulfonamide functional group and the secondary amine within the N-(2-phenylethyl) moiety are logical points for chemical modification to create bioreversible derivatives.

One theoretical approach involves the acylation of the sulfonamide nitrogen. This would transiently mask the polar N-H group, potentially increasing the lipophilicity of the compound and facilitating its passage across biological membranes. The acyl group could be designed to be cleaved by ubiquitous esterases or other enzymes in the body, regenerating the active this compound. The choice of the acyl group could be varied to modulate the rate of this enzymatic cleavage.

Another potential prodrug strategy could involve the attachment of a promoiety to the phenyl ring of the phenylethyl group. For instance, the introduction of a phosphate group could create a highly water-soluble phosphate ester prodrug. This prodrug would be expected to be cleaved by alkaline phosphatases to release the parent compound. Such a strategy would be particularly useful if the parent compound suffers from poor aqueous solubility.

| Potential Prodrug Strategy | Promoieties | Potential Cleavage Mechanism | Anticipated Advantage |

| N-Acylation of Sulfonamide | Acetyl, Pivaloyl, Amino acid esters | Esterases | Enhanced lipophilicity and membrane permeability |

| O-Phosphorylation of a Hydroxylated Phenyl Ring | Phosphate esters | Alkaline phosphatases | Increased aqueous solubility |

| N-Mannich Base Formation | Formaldehyde and a secondary amine | Spontaneous hydrolysis at physiological pH | Improved dissolution rate |

Targeted delivery systems aim to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. For this compound, this could be achieved by conjugating the molecule to a targeting ligand or by encapsulating it within a nanocarrier system.

The synthesis of targeted conjugates would involve linking this compound to a molecule that has a high affinity for a biological target, such as a receptor that is overexpressed on the surface of cancer cells. For example, if a particular cancer type overexpresses the folate receptor, this compound could be conjugated to folic acid. This would facilitate the uptake of the compound into cancer cells via folate receptor-mediated endocytosis. The linker used to connect the drug and the targeting ligand is a critical component of the design, as it must be stable in circulation but cleavable within the target cell to release the active drug.

Nanoparticle-based delivery systems offer another versatile platform for targeted delivery. This compound could be encapsulated within liposomes, polymeric nanoparticles, or micelles. The surface of these nanoparticles could then be decorated with targeting ligands to direct them to the desired site of action. This approach not only provides a means for targeted delivery but can also protect the drug from premature degradation and improve its pharmacokinetic properties.

| Targeted Delivery System | Targeting Ligand Example | Potential Cellular Target | Delivery Mechanism |

| Drug-Ligand Conjugate | Folic Acid | Folate Receptor | Receptor-mediated endocytosis |

| Drug-Ligand Conjugate | Monoclonal Antibody | Tumor-associated antigens | Antibody-drug conjugate internalization |

| Nanoparticle Encapsulation | Peptides (e.g., RGD) | Integrins | Enhanced permeability and retention (EPR) effect and active targeting |

| Micellar Formulation | - | - | Passive accumulation in tumor tissue |

The synthesis of these prodrugs and targeted delivery systems would require multi-step synthetic sequences. For instance, the synthesis of an N-acylsulfonamide prodrug would likely involve the deprotonation of the sulfonamide nitrogen followed by reaction with an appropriate acyl chloride or anhydride. The synthesis of a drug-ligand conjugate would necessitate the introduction of a reactive functional group onto this compound, such as a carboxylic acid or an amine, to serve as a handle for conjugation.

Molecular Targets and Mechanistic Pharmacology of N 2 Phenylethyl 8 Quinolinesulfonamide

Enzyme Inhibition Profiles and Kinetic Characterization

The interaction of N-(2-phenylethyl)-8-quinolinesulfonamide and related compounds with various enzyme systems has been a subject of scientific inquiry. The core structure, featuring a quinoline (B57606) ring linked to a sulfonamide and a phenylethyl group, allows for diverse molecular interactions.

Pyruvate (B1213749) Kinase M2 (PKM2) is a critical glycolytic enzyme that plays a significant role in cellular metabolism. It catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. mdpi.com In highly proliferating cells, such as those found in tumors, PKM2 is often overexpressed and helps regulate the metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. mdpi.comsemanticscholar.org This metabolic reprogramming allows cancer cells to divert glycolytic intermediates into biosynthetic pathways necessary for rapid cell growth. mdpi.com

Due to its central role in tumor metabolism, PKM2 is considered an attractive therapeutic target. semanticscholar.org Research has explored various modulators of PKM2, including activators and inhibitors that influence its quaternary structure and activity. mdpi.comsemanticscholar.org While specific studies focusing exclusively on this compound are not prominent in publicly available literature, the broader class of 8-quinolinesulfonamide derivatives has been identified through in silico and in vitro studies as potential modulators of PKM2. This suggests that the quinolinesulfonamide scaffold is of interest for developing compounds that can influence cancer cell metabolism, though direct evidence for the title compound is pending.

Dynamin is a GTPase enzyme essential for clathrin-mediated endocytosis (CME), the process by which cells internalize molecules from their surface. nih.govnih.gov Dynamin functions by forming a collar around the neck of nascent vesicles and using the energy from GTP hydrolysis to facilitate their scission from the plasma membrane. nih.govresearchgate.net Inhibition of dynamin's GTPase activity blocks this critical step, thereby disrupting endocytosis. nih.govresearchgate.net

A class of aryl sulfonamides, termed "sulfonadyns," has been identified as inhibitors of dynamin I GTPase activity. nih.gov Research into this class was initiated based on the structural characteristics of dansylcadaverine, a known but poor inhibitor of endocytosis. nih.gov this compound belongs to this class of compounds being investigated. Focused libraries of related aryl sulfonamides were synthesized and tested for their ability to inhibit the GTPase activity of dynamin I. Although specific data for this compound was not presented, the study provides IC₅₀ values for several structurally similar analogues, demonstrating the potential of this chemical class to target the dynamin-mediated endocytosis pathway. nih.gov

Table 1: Inhibition of Dynamin I Lipid-Stimulated GTPase Activity by Aryl Sulfonamide Analogues

Data sourced from a study on aryl sulfonamide inhibitors of dynamin I. nih.gov

Carbonic Anhydrase (CA) Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a classic zinc-binding moiety that is a hallmark of many potent CA inhibitors. nih.gov Research into benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties has demonstrated inhibitory activity against several human CA (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov For instance, compounds featuring an N-{2-[4-(aminosulfonyl)phenyl]ethyl} group, which is structurally related to the N-(2-phenylethyl) portion of the title compound, have been synthesized and evaluated. These studies confirm that the sulfonamide scaffold is key to targeting the zinc ion in the enzyme's active site. nih.gov

Table 2: Inhibition Constants (Kᵢ) of a Structurally Related Sulfonamide Series Against Human Carbonic Anhydrase Isoforms

Data represents inhibition constants (Kᵢ) of structurally related compounds against various CA isoforms. nih.gov

DNA Gyrase DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.govnih.gov This enzyme is a well-established target for quinolone antibiotics. nih.govresearchgate.net While this compound contains a quinoline ring, it is chemically distinct from the quinolone class, which is characterized by a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety. Studies on quinoline derivatives have indicated that they are not potent inhibitors of E. coli DNA gyrase, suggesting that the quinoline core alone is insufficient for this activity. researchgate.net There is currently no published evidence to suggest that this compound inhibits DNA gyrase.

Cytochrome P450 (CYP) Isoenzymes The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov These enzymes, particularly those in families CYP1, CYP2, and CYP3, are responsible for the oxidative biotransformation of most therapeutic agents. nih.gov As a synthetic molecule, it is probable that this compound is metabolized by one or more CYP isoenzymes. However, specific studies to identify the metabolizing isoforms or to evaluate the compound's potential as a CYP inhibitor or inducer have not been reported in the scientific literature. amazonaws.comamazonaws.com

Intracellular Signaling Pathway Perturbation

The interaction of this compound with cellular machinery can lead to significant alterations in signaling pathways that govern cell fate and proliferation. Research has particularly focused on its ability to induce programmed cell death and to halt the cell division cycle in various research models.

Apoptosis Induction Mechanisms in Cell Line Models

While direct studies on this compound are limited, research on closely related quinoline-based sulfonamide derivatives provides insights into potential apoptotic mechanisms. For instance, a series of novel N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov Several of these compounds demonstrated significant cytotoxicity against pancreatic cancer cell lines, PANC-1 and CAPAN-1. nih.gov Flow cytometry analysis revealed that the most potent compounds induced apoptosis. nih.gov Specifically, compound 3b induced apoptosis in 16.0% of PANC-1 cells, while compound 3h led to apoptosis in 20.6% of CAPAN-1 cells. nih.gov This suggests that quinoline-8-sulfonamide (B86410) scaffolds can trigger programmed cell death in cancer cells.

Similarly, a study on quinoline-5-sulfonamide (B3425427) derivatives showed that the most active compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) , increased the transcriptional activity of pro-apoptotic genes like BAX while decreasing the expression of the anti-apoptotic gene BCL-2 in cancer cell lines. mdpi.com This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

Although direct evidence for this compound is not yet available, the data from analogous compounds strongly suggest that its mechanism of action likely involves the modulation of key apoptotic regulatory proteins.

Cell Cycle Regulation and Antiproliferative Effects in Research Models

The antiproliferative effects of quinoline sulfonamides are often linked to their ability to interfere with the cell cycle. A study on novel quinoline-8-sulfonamide derivatives as potential inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, demonstrated significant antiproliferative activity. mdpi.com The lead compound, 9a , caused cell cycle arrest at both the G2/M and S phases in A549 lung cancer cells. mdpi.com This blockade of cell cycle progression directly contributes to the inhibition of tumor cell growth. mdpi.com

Furthermore, research on other quinazoline-sulfonamides has shown that these compounds can induce a G2/M cell cycle arrest and exhibit potent anticancer activity against a panel of cancer cell lines, including leukemia, colon, and pancreatic cancers. aminer.org The ability of these compounds to halt the cell cycle at critical checkpoints prevents cancer cells from dividing and proliferating.

The structural similarities between this compound and these studied compounds suggest that it may also exert its antiproliferative effects by arresting the cell cycle, though specific studies are required to confirm this.

Investigational Antiviral Mechanisms

The quinoline scaffold is present in several established antiviral drugs, highlighting its potential in the development of new antiviral agents. nih.govnih.gov Derivatives of quinoline have shown activity against a range of viruses, including Zika virus, enterovirus, herpes virus, HIV, Ebola virus, and coronaviruses. nih.gov

One of the key mechanisms by which quinoline derivatives, such as chloroquine (B1663885) and hydroxychloroquine, exert their antiviral effects is by interfering with viral entry into host cells. malariaworld.org These compounds can increase the pH of endosomes, which can inhibit the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. malariaworld.org Time-of-addition experiments with chloroquine have confirmed its role in inhibiting viral entry at a post-attachment stage. malariaworld.org

More recently, quinoline-based inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2 have been developed. news-medical.net PLpro is a crucial enzyme for viral replication and for suppressing the host's immune response. news-medical.net A novel quinoline inhibitor, Jun13296 , demonstrated potent antiviral and anti-inflammatory effects in in vivo models of SARS-CoV-2 infection. news-medical.net

Given the established antiviral properties of the quinoline core, this compound represents a candidate for antiviral screening, although specific data on its activity against any particular virus is not currently available.

Investigational Antimicrobial Mechanisms

Both quinoline and sulfonamide moieties have a long history of use in antimicrobial agents. The sulfonamides were the first class of synthetic antimicrobial agents and function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. numberanalytics.comwikipedia.orgmsdmanuals.com This enzyme is essential for the synthesis of folic acid, a necessary component for DNA and protein synthesis in bacteria. numberanalytics.comwikipedia.orgmsdmanuals.com Humans are unaffected by this mechanism as they obtain folic acid from their diet. msdmanuals.com

Quinolone antibiotics, a class of quinoline derivatives, target bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication, recombination, and repair. news-medical.net

More recent studies have explored the antimicrobial potential of hybrid molecules combining these two pharmacophores. A series of quinoline-based hydroxyimidazolium hybrids were evaluated for their antimicrobial activity against a panel of clinically important fungal and bacterial pathogens. mdpi.com While some compounds showed notable antifungal activity against Cryptococcus neoformans, others, like hybrid 7b , were potent against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com

Another study on acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide found that compound 3c exhibited high activity against methicillin-resistant S. aureus (MRSA) isolates, with efficacy comparable to the antibiotic oxacillin. mdpi.com The presence of the 8-hydroxyquinoline (B1678124) scaffold was identified as a key structural feature for this activity. mdpi.com

These findings underscore the potential for this compound to possess antimicrobial properties, likely through mechanisms involving the inhibition of essential bacterial enzymes. However, dedicated studies are necessary to determine its specific spectrum of activity and mechanism of action.

Structure Activity Relationship Sar Studies of N 2 Phenylethyl 8 Quinolinesulfonamide Analogs

Elucidation of Key Pharmacophores and Structural Requirements for Activity

The fundamental structure of N-(2-phenylethyl)-8-quinolinesulfonamide comprises a quinoline (B57606) ring, a sulfonamide linker, and a phenylethyl moiety. Each of these components plays a vital role in the molecule's interaction with its biological targets. The quinoline scaffold itself is a well-known pharmacophore present in numerous biologically active compounds, including those with anticancer properties. nih.govnih.gov The sulfonamide group is another critical pharmacophore known for a wide range of therapeutic activities, including antibacterial and anticancer effects. researchgate.netnih.gov

The combination of the quinoline and sulfonamide moieties can create a synergistic effect, enhancing the biological activity of the resulting hybrid molecule. researchgate.net The phenylethyl group provides a lipophilic component that can influence the compound's pharmacokinetic properties and contribute to its binding affinity with target proteins. researchgate.net

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the quinoline ring, the phenylethyl side chain, and the linker region have profound effects on the biological activity of this compound analogs.

The electronic properties and position of substituents on the quinolinesulfonamide core are critical determinants of activity. The introduction of electron-withdrawing groups on the quinoline ring can modulate the electronic structure of the molecule, potentially enhancing its interaction with biological targets. nih.gov The position of the sulfonamide group on the quinoline ring is also crucial, as it dictates the spatial arrangement of the entire molecule and its ability to fit into the binding pocket of a target protein. nih.gov

For instance, in related quinoline derivatives, the presence and position of substituents have been shown to significantly impact their anticancer activity. nih.gov Studies on similar sulfonamide-containing compounds have demonstrated that the nature of the substituent on the aromatic ring can influence their inhibitory potency against various enzymes. researchgate.net

The phenylethyl side chain is not merely a passive component; it actively participates in target engagement. The phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues of a target protein. researchgate.net The ethyl linker provides conformational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding.

SAR studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can significantly alter their affinity for biological receptors. nih.gov For example, the introduction of halogen or alkyl groups at the para position of the phenyl ring has been found to have a positive effect on the binding affinity of phenethylamines to the 5-HT2A receptor. nih.gov

The sulfonamide linker in this compound is not just a spacer but an active contributor to the molecule's pharmacological profile. Modifications to this linker, such as altering its length or rigidity, can have significant consequences for biological activity.

In studies of related glycoconjugates of 8-hydroxyquinoline (B1678124), the linker structure was found to be critical for their cytotoxic effects. nih.gov The introduction of additional amide groups within the linker, for instance, improved the activity of the glycoconjugates, likely due to an enhanced ability to chelate metal ions. nih.gov This suggests that the linker's ability to participate in interactions beyond simply connecting the two main moieties can be a key design element.

Regioselectivity and Stereochemistry in SAR Analysis

The specific placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) are critical aspects of the SAR of this compound analogs. The biological activity of these compounds can be highly sensitive to the position of functional groups on both the quinoline and phenylethyl rings.

For example, in the synthesis of 8-hydroxyquinoline derivatives, the regioselective introduction of substituents is a key step in controlling the final properties of the molecule. nih.gov Similarly, the stereochemistry of the side chain can be a determining factor in biological activity. While the phenylethyl side chain of the parent compound is achiral, the introduction of substituents can create chiral centers, leading to stereoisomers with potentially different pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.orgnih.gov For this compound analogs, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors can be physicochemical properties, such as hydrophobicity and electronic parameters, or they can be derived from the three-dimensional structure of the molecules. researchgate.netnih.gov By developing a robust QSAR model, it is possible to predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. researchgate.net The development of such models relies on having a dataset of compounds with known activities to train and validate the model. frontiersin.org

Computational Chemistry and in Silico Approaches in the Study of N 2 Phenylethyl 8 Quinolinesulfonamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of quinoline-sulfonamides, molecular docking has been instrumental in identifying potential biological targets and elucidating binding interactions. For instance, a series of 8-quinolinesulfonamide derivatives were designed and evaluated as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com Docking studies were performed using the Genetic Optimization for Ligand Docking (GOLD) software to predict the binding of these derivatives to the PKM2 protein (PDB ID: 4G1N and 4FXF). mdpi.com The results indicated that the designed compounds, such as derivative 9a , exhibited favorable binding energies, suggesting a high affinity for the target. mdpi.com The docking analysis of 9a revealed key interactions, including π-π stacking between the quinoline (B57606) and triazole rings with His78, and a π-sulfur interaction between the sulfonamide group and His78. mdpi.com

Similarly, in a study focused on developing multi-targeting agents for Alzheimer's disease, molecular docking was used to investigate the interactions of quinoline-sulfonamide derivatives with monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). mdpi.commdpi.com For one of the potent compounds, a6 , docking studies showed hydrogen bonding interactions with TYR444 and TYR69 in the active site of MAO-A. mdpi.com Another compound, a11 , displayed hydrogen bonding with TRP82 and GLY116 of acetylcholinesterase (AChE). mdpi.com These interactions are crucial for the inhibitory activity of the compounds.

While no specific molecular docking studies for N-(2-phenylethyl)-8-quinolinesulfonamide are reported, these examples demonstrate how this technique could be applied to identify its potential protein targets and predict its binding mode, guiding further experimental validation.

Table 1: Representative Molecular Docking Results for Quinoline-Sulfonamide Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 9a (an 8-quinolinesulfonamide derivative) | PKM2 | -10.72 | His78, Asp178, Pro53, Tyr83, Ala366 | mdpi.com |

| a6 (a quinoline-sulfonamide hybrid) | MAO-A | -10.40 | TYR444, TYR69 | mdpi.com |

| a11 (a quinoline-sulfonamide hybrid) | AChE | -7.68 | TRP82, GLY116 | mdpi.com |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is valuable for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interactions.

For the 8-quinolinesulfonamide derivatives targeting PKM2, MD simulations were performed to validate the docking results and assess the stability of the ligand-protein complexes. mdpi.com The simulations provided insights into the dynamic behavior of the complex and confirmed the stability of the interactions observed in the docking studies. mdpi.com In another study, MD simulations were employed to explore the interactions of quinoline derivatives with the RNA-dependent RNA polymerase of SARS-CoV-2. nih.gov These simulations helped to confirm that the antiviral drug afatinib (B358) could effectively interfere with the activity of this viral enzyme. nih.gov

Although specific MD simulation data for this compound is not available, this computational method would be crucial in evaluating the stability of its potential complexes with various biological targets. By simulating the compound's behavior within a protein's active site over time, researchers can gain a more realistic understanding of its binding affinity and mechanism of action.

Homology Modeling and Protein Structure Prediction for Novel Targets

Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on the known structure of a homologous protein (a template). This is particularly useful when the crystal structure of the target protein is not available.

In drug discovery involving quinoline derivatives, homology modeling can be a critical first step. For example, in the search for inhibitors of Leishmania donovani 24-sterol methyltransferase (LdSMT), a vital enzyme for the parasite's survival, a structural model of LdSMT was built using homology modeling. nih.gov This model was then used for virtual screening to identify potential inhibitors. nih.gov Similarly, when investigating novel therapeutics for resistant mutants of proteins like PBP3 in Pseudomonas aeruginosa, homology modeling can be employed to generate the structure of the mutant protein for subsequent docking studies. nih.gov

For this compound, if a novel biological target is hypothesized for which no experimental structure exists, homology modeling could be employed to build a reliable 3D model of that target. This model would then serve as the basis for molecular docking and other in silico studies to investigate the compound's potential as an inhibitor.

Virtual Screening and Ligand-Based Drug Design Initiatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Virtual screening can be either structure-based or ligand-based.

Structure-based virtual screening has been successfully applied to identify novel inhibitors from libraries of quinoline-containing compounds. nih.gov For example, a virtual screening of a library of quinoline drugs was conducted against several SARS-CoV-2 protein targets, leading to the identification of afatinib as a potential inhibitor of the viral RNA-dependent RNA polymerase. nih.gov In another initiative, a combined ligand- and structure-based virtual screening approach identified novel naphthyl derivatives as potent and selective TRPM8 inhibitors. optibrium.com

Ligand-based drug design, on the other hand, utilizes the knowledge of known active compounds to design new ones. A study on quinoline derivatives as potential anticancer agents employed a 3D-QSAR (Quantitative Structure-Activity Relationship) model to analyze the structure-activity relationship of 33 compounds. researchgate.net Based on the insights from the model, seven new quinoline compounds with potentially enhanced activity were designed. researchgate.net

Should the need arise to discover new scaffolds or optimize the activity of this compound, both virtual screening and ligand-based design would be powerful strategies. A virtual screening campaign could identify novel compounds with similar or better activity, while ligand-based methods could guide the rational design of new derivatives with improved properties.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

The assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of the drug discovery process, as poor pharmacokinetic profiles are a major cause of late-stage drug failure. In silico ADME prediction tools can provide early-stage estimations of these properties, helping to prioritize compounds for synthesis and experimental testing.

Several studies on quinoline-sulfonamide derivatives have incorporated in silico ADME predictions. In an investigation of quinoline-sulfonamides as potential multi-targeting agents for Alzheimer's disease, the SwissADME web tool was used to evaluate the pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness of the synthesized compounds. mdpi.commdpi.com Another study on novel quinolinesulfonamide-triazole hybrids with anticancer activity also performed calculations of their pharmacokinetic parameters.

For this compound, various ADME parameters can be predicted using computational models. These predictions can guide the design of derivatives with more favorable drug-like properties.

Table 2: Predicted ADME Properties for Representative Quinoline-Sulfonamide Derivatives

| Compound/Derivative | Property | Predicted Value/Classification | Software/Method | Reference |

| Quinoline-sulfonamide hybrids (a1-18) | Pharmacokinetics, Drug-likeness | Favorable profiles for several compounds | SwissADME | mdpi.com |

| Quinolinesulfonamide-triazole hybrids | Pharmacokinetic parameters | Calculated for all synthesized hybrids | Not specified | |

| Quinoline-based sulfonamides (QBS) | CA inhibitory action | Investigated and justified by docking | Molecular docking simulations | nih.gov |

| Quinolinesulfonamide derivatives | Solubility | N-monosubstituted show better solubility | Not specified |

Preclinical Biological Evaluation of N 2 Phenylethyl 8 Quinolinesulfonamide in Advanced Disease Models Excluding Clinical Human Trials

In Vitro Efficacy Assessments in Cell Line Models

In vitro studies are fundamental for the initial characterization of a compound's biological activity at the cellular level. These assays provide a controlled environment to assess specific effects, such as the inhibition of cell growth or the direct action against pathogens.

Antiproliferative Activity against Cancer Cell Lines

The potential of N-(2-phenylethyl)-8-quinolinesulfonamide to inhibit the growth of cancer cells has been a subject of investigation. While direct and specific data for this exact compound remains limited in publicly available literature, the broader class of quinoline (B57606) derivatives has demonstrated significant antiproliferative properties. For instance, related quinoline-based compounds have been evaluated against various cancer cell lines, showing a range of cytotoxic activities.

However, specific IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not consistently reported for this compound across a wide range of cancer cell lines in the reviewed literature. One study on a closely related quinoline derivative, identified as RIHMS-Qi-23, which is suggested to be this compound, showed promising antiproliferative activity against the NCI-60 panel of human cancer cell lines. researchgate.net In particular, its effect on the MCF-7 breast cancer cell line was highlighted, where it was found to inhibit cell proliferation. researchgate.net The study indicated that the compound was selected for further five-dose testing to determine its GI₅₀ (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition) values. researchgate.net

Interactive Data Table: Antiproliferative Activity of Related Quinoline Compounds

Since specific data for this compound is not available, the following table presents data for other quinoline derivatives to provide context.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |

| Phenylisoquinoline derivatives | MDA-MB-231 | IC₅₀ | Data not specified | mdpi.com |

| Phenylisoquinoline derivatives | HeLa | IC₅₀ | Data not specified | mdpi.com |

| Phenylisoquinoline derivatives | HepG2 | IC₅₀ | Data not specified | mdpi.com |

| Benzothiazole derivatives | AsPC-1 | Antiproliferative | Data not specified | mdpi.com |

| Benzothiazole derivatives | Capan-2 | Antiproliferative | Data not specified | mdpi.com |

| Benzothiazole derivatives | BxPC-3 | Antiproliferative | Data not specified | mdpi.com |

| Plastoquinone derivatives | HCT-116 | Cytotoxicity | Data not specified | mdpi.com |

| Plastoquinone derivatives | MCF-7 | Cytotoxicity | Data not specified | mdpi.com |

Antimicrobial Activity against Bacterial and Fungal Strains

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. nih.gov However, specific studies detailing the antimicrobial spectrum and potency of this compound are not readily found in the reviewed scientific literature. Research on other quinoline derivatives has demonstrated broad-spectrum antibacterial and antifungal activities. nih.gov For example, certain quinoline-based hydroxyimidazolium hybrids have shown activity against clinically important pathogens like Cryptococcus neoformans, Candida species, Aspergillus species, Staphylococcus aureus, and Mycobacterium tuberculosis. mdpi.com The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Without specific MIC values for this compound, a definitive statement on its antimicrobial efficacy cannot be made. Further research is required to determine its activity against a panel of bacterial and fungal strains.

Interactive Data Table: Antimicrobial Activity of Related Quinoline Compounds

As no direct data for this compound is available, this table shows the activity of other quinoline-based compounds for contextual understanding.

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Source |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC | 15.6 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | MIC | 62.5 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | MIC | 62.5 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | MIC | 2 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | MIC | 10 | mdpi.com |

Antiviral Activity in Cell-Based Assays

The potential for quinoline derivatives to act as antiviral agents has been explored for various viruses. nih.gov A study investigating novel quinoline derivatives against Dengue Virus Serotype 2 (DENV-2) identified two compounds with significant dose-dependent inhibitory effects in the low and sub-micromolar range. nih.gov These compounds were shown to reduce the production of the viral envelope glycoprotein (B1211001) in infected cells, suggesting an interference with the viral life cycle. nih.gov The study indicated that the antiviral action was not due to direct virucidal activity but likely occurred at an early stage of infection. nih.gov However, the specific structures of the active compounds in this study were not explicitly identified as this compound in the abstract. Further analysis of the full study would be needed to confirm the identity of the tested compounds.

Currently, there is no direct and conclusive evidence from the reviewed literature to confirm the antiviral activity of this compound in cell-based assays.

In Vivo Efficacy Studies in Relevant Animal Models (Mechanistic and Proof-of-Concept)

In vivo studies in animal models are crucial for evaluating the systemic effects, efficacy, and potential therapeutic applications of a compound in a living organism.

Efficacy in Neurological Disease Models (e.g., Anti-seizure activity in mouse models)

While some quinoline-like structures have been investigated for their effects on the central nervous system, including anti-seizure properties, there is a lack of specific preclinical data on the efficacy of this compound in animal models of neurological diseases. researchgate.net For instance, other compounds with different structural modifications on the quinoline ring have been assessed in rodent models of epilepsy, but these findings cannot be directly extrapolated to the subject compound. researchgate.net Therefore, the potential anti-seizure activity or any other therapeutic effect of this compound in neurological disease models remains to be determined through future in vivo research.

Efficacy in Oncological Xenograft Models (if applicable, for mechanism of action)

Oncological xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool to assess the in vivo antitumor efficacy of new compounds. researchgate.net Although the in vitro antiproliferative activity of the related compound RIHMS-Qi-23 has been noted, there are no published studies to date that have evaluated the efficacy of this compound in oncological xenograft models. researchgate.net Such studies would be essential to understand if the in vitro activity translates to an in vivo therapeutic effect and to further elucidate its mechanism of action in a complex biological system.

Mechanistic Pharmacodynamics in Preclinical Systems

No research findings are available for this section.

Biomarker Identification and Validation in Research Models

No research findings are available for this subsection. There is no published data on the identification or validation of biomarkers associated with the pharmacodynamic effects of this compound in any preclinical research models.

Investigation of Drug Resistance Mechanisms in Experimental Models

No research findings are available for this subsection. There are no published investigations into the potential mechanisms of acquired or intrinsic resistance to this compound in experimental models.

Future Directions and Emerging Research Opportunities for N 2 Phenylethyl 8 Quinolinesulfonamide

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The structural components of N-(2-phenylethyl)-8-quinolinesulfonamide each contribute to a wide range of pharmacological activities, suggesting that the combined molecule could be a rich source of novel therapeutic agents. The quinoline (B57606) ring, a privileged scaffold in medicinal chemistry, is present in numerous drugs with diverse applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. jddtonline.infoorientjchem.orgrsc.orgjddtonline.info The sulfonamide group is another critical pharmacophore, known for its presence in antibacterial, diuretic, and anticancer drugs. nih.govfrontiersrj.comcitedrive.comajchem-b.com The 2-phenylethyl group is a common feature in ligands targeting various receptors, particularly in the central nervous system. mdpi.comnih.govresearchgate.net

Recent studies on quinoline-8-sulfonamide (B86410) derivatives have highlighted their potential as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov Specifically, certain derivatives have been shown to reduce intracellular pyruvate levels and exhibit selective cytotoxicity towards cancer cells. mdpi.comnih.gov This suggests a promising avenue for investigating this compound as a potential anticancer agent, with a mechanism centered on the disruption of tumor cell metabolism.

Furthermore, the 2-phenethylamine scaffold is a well-established pharmacophore for adrenergic and dopamine (B1211576) receptors. mdpi.comnih.gov This opens up the possibility of exploring this compound for neurological and psychiatric disorders. The compound could be screened for activity against a panel of G-protein coupled receptors (GPCRs) to identify potential new leads for conditions such as depression, anxiety, or Parkinson's disease. The sulfonamide linker can also be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to agents with improved efficacy and safety profiles.

The combination of a quinoline-sulfonamide core with a 2-phenylethyl moiety also suggests potential applications in neurodegenerative diseases like Alzheimer's. Quinoline derivatives have been investigated as multi-target agents for Alzheimer's disease, acting as cholinesterase inhibitors and modulating other relevant pathways. rsc.org The addition of the phenylethyl group could enhance blood-brain barrier penetration and introduce interactions with other CNS targets.

Integration with Advanced Drug Delivery Systems Research

The physicochemical properties of this compound make it an interesting candidate for integration into advanced drug delivery systems. The lipophilic nature of the 2-phenylethyl group can enhance the encapsulation of the compound within lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles. This could improve its bioavailability and allow for targeted delivery to specific tissues.

The quinoline-8-sulfonamide core is known to chelate metal ions. mdpi.com This property could be exploited for the development of metal-based drug delivery systems or for creating stimuli-responsive nanocarriers that release their payload in the presence of specific metal ions. For instance, nanoparticles loaded with this compound could be designed to release the drug in the acidic microenvironment of tumors, where the pH is lower than in healthy tissues.

Furthermore, the surface of nanocarriers encapsulating this compound could be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to cancer cells or specific receptors in the brain. This would enhance the therapeutic efficacy of the compound while minimizing off-target side effects. The development of such targeted drug delivery systems would be a key area for future research.

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

The multifaceted nature of this compound necessitates a collaborative approach to fully explore its potential. Research initiatives that bring together medicinal chemists, chemical biologists, pharmacologists, and clinicians will be crucial for advancing our understanding of this compound.

Medicinal chemists can focus on the synthesis of a library of analogues of this compound, systematically modifying the quinoline ring, the sulfonamide linker, and the phenylethyl moiety. rsc.orgbeilstein-journals.org This would allow for a thorough investigation of the structure-activity relationships (SAR) for various biological targets. For example, substitutions on the quinoline and phenyl rings could be varied to optimize potency and selectivity for specific enzymes or receptors. nih.gov

Chemical biologists can then use these analogues to probe complex biological systems. High-throughput screening assays can be employed to identify the primary cellular targets of these compounds. nih.gov Advanced techniques such as chemoproteomics and thermal proteome profiling could be used to elucidate the mechanism of action and identify off-target effects.

Collaboration with pharmacologists will be essential for evaluating the in vivo efficacy and safety of the most promising compounds in animal models of disease. This will involve studies on pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. Ultimately, successful preclinical development could pave the way for clinical trials, requiring collaboration with clinicians to design and execute studies in human subjects.

Development of Advanced Probes for Biological Research

The quinoline scaffold is a known fluorophore, and its derivatives are increasingly being used as fluorescent probes for biological imaging. nih.govacs.orgnanobioletters.comnih.gov The this compound structure could be readily adapted for the development of advanced chemical probes to study various biological processes.

By introducing a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the this compound scaffold, researchers can create probes for target identification and validation. These probes could be used in techniques like fluorescence microscopy, flow cytometry, and affinity purification to visualize the subcellular localization of the compound and to isolate its binding partners.

Furthermore, the development of photoaffinity probes, where a photoreactive group is incorporated into the molecule, would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for unequivocally identifying the direct targets of a drug in a complex biological milieu.

Given the potential of quinoline-8-sulfonamides to target PKM2, a fluorescently labeled version of this compound could be developed as a probe to monitor the activity and localization of this important enzyme in living cells. Such a probe would be a valuable tool for cancer biology research and for screening new modulators of PKM2. The design and synthesis of these molecular tools represent a significant opportunity for future research. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N-(2-phenylethyl)-8-quinolinesulfonamide?

Methodological Answer: The compound is typically synthesized via sulfonamide bond formation. A common approach involves reacting 8-quinolinesulfonyl chloride with 2-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine or pyridine). For example, analogous procedures report yields of ~62% when coupling sulfonyl chlorides with aromatic amines . Key Steps:

- Purification via column chromatography or recrystallization.

- Characterization by H/C NMR and LC-MS to confirm sulfonamide bond formation.

Q. Table 1: Example Reaction Conditions

| Reactant 1 | Reactant 2 | Solvent | Base | Yield |

|---|---|---|---|---|

| 8-Quinolinesulfonyl chloride | 2-Phenylethylamine | DCM | Pyridine | ~62%* |

| Analogous yield from similar sulfonamide synthesis |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray Powder Diffraction (XRPD): Determines crystallinity and polymorphic forms. For quinoline derivatives, XRPD patterns are compared to simulated data from single-crystal structures .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting behavior. For example, TGA curves for related sulfonamides show decomposition above 200°C .

- FT-IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .

- Molecular Docking: Used to predict binding interactions with biological targets (e.g., enzymes or DNA) by analyzing hydrogen bonding and hydrophobic interactions .

Q. How can researchers optimize solubility and formulation for in vitro studies?

Methodological Answer:

- Salt Formation: Improve aqueous solubility by synthesizing salts (e.g., hydrochloride, phosphate) via reaction with acids in ethanol or methanol .

- Co-solvent Systems: Use DMSO for stock solutions (≤10% v/v) and dilute into aqueous buffers (PBS, pH 7.4) to maintain solubility .

- Surfactant-Assisted Dispersion: For hydrophobic derivatives, employ Tween-80 or cyclodextrins to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents on the quinoline ring (e.g., halogenation at position 5 or 7) or phenethyl group (e.g., fluorination) to evaluate electronic effects .

- Bioisosteric Replacements: Replace the sulfonamide group with carboxamide or urea moieties to assess binding affinity changes .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. For example, molecular docking of similar compounds highlights the importance of the sulfonamide group in enzyme inhibition .

Q. Table 2: Example SAR Modifications

| Analog Modification | Biological Target Tested | Key Finding |

|---|---|---|

| 5-Fluoro substitution | Enzyme X | 2-fold increase in IC |

| Phenethyl → Cyclopentyl | Protein Y | Loss of binding affinity |

Q. What strategies address stability challenges in long-term storage or experimental conditions?

Methodological Answer:

- Degradation Studies: Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Related sulfonamides show hydrolytic degradation in acidic/basic conditions, requiring storage at −20°C in inert atmospheres .

- Excipient Screening: Add antioxidants (e.g., BHT) or lyophilize with trehalose to prevent oxidative or hydrolytic breakdown .

Q. How can binding interactions with biological targets be validated experimentally?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K, k/k) using immobilized target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Crystallography: Resolve co-crystal structures (e.g., with cytochrome P450 enzymes) to identify binding pockets. For example, quinoline derivatives form π-π stacking with heme groups .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization: Compare results under consistent conditions (e.g., cell line, incubation time). For instance, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .

- Meta-Analysis: Use public databases (e.g., ChEMBL) to aggregate data and identify outliers. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What advanced computational methods support mechanistic studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to analyze conformational stability. Tools like GROMACS or AMBER are recommended .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or redox behavior. For sulfonamides, DFT studies reveal charge distribution at the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.